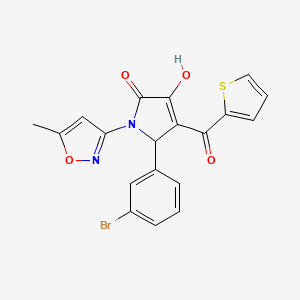
5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H13BrN2O4S and its molecular weight is 445.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C19H13BrN2O4S and a molecular weight of 445.29 g/mol. The structural components include a bromophenyl group, a hydroxy group, an isoxazole moiety, and a thiophene carbonyl group, which collectively contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit notable antimicrobial properties. A study evaluating various isoxazole-substituted acetamides demonstrated good activity against both bacterial and fungal strains, suggesting that similar derivatives may enhance the efficacy of this compound .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Bacterial Strain | Fungal Strain | Activity Level |
|---|---|---|---|
| 5b | E. coli | C. albicans | Good |
| 5d | S. aureus | A. niger | Excellent |
| 5f | P. aeruginosa | F. oxysporum | Moderate |
Anti-inflammatory Potential
The compound's structure suggests it may have anti-inflammatory properties, similar to other pyrrole derivatives which have been shown to inhibit inflammatory cytokines in vitro . The presence of the thiophene ring may also contribute to this activity due to its known effects on inflammatory pathways.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets involved in the inflammatory response and microbial resistance mechanisms.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several derivatives based on the isoxazole framework and evaluated their antimicrobial activity against various pathogens. The results indicated that modifications to the isoxazole ring significantly impacted the efficacy against resistant strains . This suggests that further modification of this compound could yield compounds with enhanced antimicrobial properties.
Case Study 2: In Vivo Anti-inflammatory Effects
In vivo studies on related pyrrole compounds have shown promising results in reducing inflammation markers in animal models . This indicates potential for similar outcomes with the compound , warranting further exploration into its therapeutic applications.
特性
IUPAC Name |
2-(3-bromophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O4S/c1-10-8-14(21-26-10)22-16(11-4-2-5-12(20)9-11)15(18(24)19(22)25)17(23)13-6-3-7-27-13/h2-9,16,24H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDOHHNUURSUIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













